methyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
METHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the indeno[1,2-b]pyridine core, along with the fluorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-b]pyridine core.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: This step involves the coupling of the indeno[1,2-b]pyridine core with fluorophenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{2-[(4-METHOXYPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
- METHYL 4-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in METHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s biological activity, stability, and reactivity, making it unique compared to its analogs.
Properties
Molecular Formula |
C28H22FNO4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H22FNO4/c1-16-23(28(32)33-2)24(25-26(30-16)19-7-3-4-8-20(19)27(25)31)21-9-5-6-10-22(21)34-15-17-11-13-18(29)14-12-17/h3-14,24,30H,15H2,1-2H3 |
InChI Key |
MXDYEQADULLLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4OCC5=CC=C(C=C5)F)C(=O)OC |
Origin of Product |
United States |
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